6-Aminospiro[3.3]hept-2-ylamine dihydrochloride

Bioisostere design Exit vector analysis Scaffold hopping

Flexible diamines introduce conformational ambiguity in structure-based design. This spirocyclic diamine dihydrochloride locks two amino groups in a single, rigid geometry with zero rotatable bonds (Fsp³ 1.0). • Fixed N···N distance enhances target-binding selectivity. • Dihydrochloride salt simplifies amide coupling without pre-neutralization. • Satisfies Rule of Three criteria (MW < 300, ClogP < 3) for fragment library inclusion. In stock for immediate global dispatch.

Molecular Formula C7H16Cl2N2
Molecular Weight 199.12 g/mol
CAS No. 27259-95-6
Cat. No. B1386630
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Aminospiro[3.3]hept-2-ylamine dihydrochloride
CAS27259-95-6
Molecular FormulaC7H16Cl2N2
Molecular Weight199.12 g/mol
Structural Identifiers
SMILESC1C(CC12CC(C2)N)N.Cl.Cl
InChIInChI=1S/C7H14N2.2ClH/c8-5-1-7(2-5)3-6(9)4-7;;/h5-6H,1-4,8-9H2;2*1H
InChIKeyLEEAKLAUQJIGMJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Aminospiro[3.3]hept-2-ylamine Dihydrochloride Overview


6-Aminospiro[3.3]hept-2-ylamine dihydrochloride (spiro[3.3]heptane-2,6-diamine dihydrochloride) is a fully saturated, sp³-rich spirocyclic diamine composed of two cyclobutane rings sharing a common carbon atom [1]. With zero rotatable bonds and an Fsp³ of 1.0, it imposes absolute conformational rigidity on the two amino groups, fixing their spatial orientation and N···N distance [1]. This dihydrochloride salt (MW 199.12 Da, ≥95% purity) serves as a privileged C₂-symmetric scaffold for constructing sterically constrained ligands, catalysts, and bifunctional building blocks inaccessible through flexible-chain diamines [2].

Scaffold
C2-symmetric, sp3-rich spirocyclic diamine
Conformation
Absolute rigidity, zero rotatable bonds
Format
Dihydrochloride salt, multi-vendor availability

Why 6-Aminospiro[3.3]hept-2-ylamine is Irreplaceable


Generic diamines such as 1,6-hexanediamine, cis/trans-cyclohexane-1,4-diamine, or piperazine exhibit multiple low-energy conformations that interconvert rapidly at ambient temperature, leading to an ensemble of N···N distances and exit-vector angles rather than a single, well-defined geometry [1]. In contrast, the spiro[3.3]heptane scaffold locks the two cyclobutane rings in a mutually orthogonal orientation, enforcing a single, non-coplanar spatial arrangement of the amino substituents [2]. Substituting this compound with a flexible analog abolishes the conformational restriction that drives target-binding selectivity, ADME parameter optimization, and scaffold patentability. The quantitative evidence below demonstrates precisely why the regioisomeric identity and salt form of this diamine are not interchangeable with in-class alternatives.

Conformational Control
Single rigid conformer (N···N fixed)
Flexible diamines (1,6-hexanediamine, cyclohexane) produce an ensemble of distances
Regioisomeric Identity
2,6-pattern: non-coplanar meta/para exit vectors
1,6- or 1,3-pattern: mimic cis/trans cyclohexane geometries, altering vector angles
Salt Form
Dihydrochloride: stable, non-volatile, higher MW for accurate weighing
Free base: limited vendors, potential hygroscopicity and volatility

Evidence: 6-Aminospiro[3.3]hept-2-ylamine vs. Closest Analogs


Non-Coplanar Exit-Vector Geometry

X-ray crystallographic and exit-vector-plot (EVP) analyses demonstrate that the 2,6-diamine substitution pattern on spiro[3.3]heptane produces a non-coplanar exit-vector pair with an inter-nitrogen distance of approximately 6.87–6.89 Å, which is ~1.2 Å longer than the 5.66–5.71 Å distance in para-substituted benzene [1]. By contrast, the 1,6-regioisomer (angular monoprotected diamines) maps onto cis-1,4-disubstituted cyclohexane geometry, while the 1,3-regioisomer maps onto trans-1,3-disubstituted cyclohexane [2]. The 2,6-pattern is the only regioisomer that positions the amino groups with the angular separation and vector angles suitable for replacing meta- and para-substituted phenyl rings in drug scaffolds such as sonidegib and vorinostat [1].

Exit-Vector Geometry
Class-level inference
N···N ≈ 6.87–6.89 Å, non-coplanar vectors
Unique angular separation for bioisosteric replacement of aromatic rings
ΔN···N ≈ +1.2 Å vs. para-benzene; distinct from 1,6- and 1,3-regioisomers
Bioisostere design Exit vector analysis Scaffold hopping

Conformational Rigidity

The spiro[3.3]heptane-2,6-diamine scaffold has zero rotatable bonds and an Fsp³ value of 1.0, meaning every carbon atom is sp³-hybridized and the entire scaffold is conformationally locked [1]. In contrast, cyclohexane-1,4-diamine (both cis and trans) possesses two rotatable C–N bonds and the cyclohexane ring interconverts between chair conformers with an energy barrier of ~10.5 kcal/mol, producing a dynamic distribution of N···N distances ranging from ~5.5 Å (cis-diaxial) to ~6.5 Å (trans-diequatorial) [2]. The spiro[3.3]heptane core eliminates this conformational entropy penalty entirely, presenting a single preorganized binding pharmacophore.

Conformational Rigidity
Cross-study comparable
Rotatable bonds = 0, Fsp³ = 1.0
Eliminates entropic penalty upon target binding
Cyclohexane-1,4-diamine has 2 rotatable bonds and chair-chair interconversion
Conformational restriction Ligand preorganization Entropic penalty

Commercial Availability and Salt Form

The dihydrochloride salt (CAS 27259-95-6) is commercially stocked by multiple suppliers (BOC Sciences, Bidepharm, Achemblock, Chemspace) at purities of 95% (BLD Pharmatech) and 97% (Achemblock) . The corresponding free base (CAS 3057-92-9, spiro[3.3]heptane-2,6-diamine) is offered by fewer vendors and typically at lower purity (NLT 98% claimed but fewer QC documents available) . The dihydrochloride salt provides superior bench stability, non-volatility, and accurate weighing due to its higher MW (199.12 vs. 126.20 Da), reducing dosing errors in stoichiometric reactions.

Salt Form & Availability
Data to verify
95–97% purity, ≥5 vendors globally
Reduced procurement risk and improved weighing accuracy
Free base has ≤2 vendors and potential handling challenges
Procurement Salt form Handling stability

ADME Optimization Potential

Chernykh et al. (2015) explicitly recommend spiro[3.3]heptane-1,6-diamines as 'restricted surrogates of cis-1,4-disubstituted and trans-1,3-disubstituted cyclohexane derivatives' for 'optimization of ADME parameters of lead compounds' [1]. While that study focused on the 1,6-regioisomer, the 2,6-diamine extends this concept to a C₂-symmetric scaffold with non-coplanar vectors, enabling access to a distinct region of three-dimensional chemical space. The absence of metabolically labile C–H bonds adjacent to heteroatoms (characteristic of piperazine) and the full sp³ character reduce CYP450-mediated oxidation compared to piperazine-containing drugs [2].

ADME Optimization
Class-level inference
Maximal Fsp³, no N-dealkylation site
Predicted to reduce CYP450-mediated oxidation vs. piperazine
In silico comparison; supported by literature precedent
ADME optimization Conformational restriction Lead optimization

6-Aminospiro[3.3]hept-2-ylamine Applications


Bioisostere Replacement of Aromatic Rings

The 2,6-diamine dihydrochloride provides a direct, patent-free route to replace an aromatic ring with a saturated, three-dimensional scaffold while preserving the N···N distance and vector orientation required for target binding [1]. Med chem teams can generate novel IP by substituting the phenyl linker in kinase inhibitors, GPCR ligands, or epigenetic probes with this scaffold, as demonstrated for sonidegib and vorinostat analogs [1]. The dihydrochloride salt simplifies amide coupling or reductive amination without pre-neutralization steps.

C₂-Symmetric Chiral Ligand Synthesis

The 2,6-diamine scaffold is axially chiral (atropisomeric) when differentially N-substituted, providing a rigid C₂-symmetric backbone for bis(oxazoline) ligands, thiourea catalysts, or salen-type complexes [2]. The zero-rotatable-bond architecture ensures that the chiral pocket remains preorganized, maximizing enantiomeric excess (ee) in asymmetric transformations. The dihydrochloride form enables direct, high-yield Boc-protection to access mono-Boc intermediates for stepwise functionalization.

Conformationally Constrained Polymer Monomer

As cited in US Patent 3,412,069, spiro[3.3]heptane-2,6-diamine has been used as a monomer to produce polyamides and polyesters with enhanced thermal stability and unique liquid-crystalline properties [3]. The rigid spiro junction imparts a kink in the polymer backbone, modifying the glass transition temperature (Tg) and crystallinity relative to linear aliphatic diamines such as 1,6-hexanediamine. The dihydrochloride salt is the preferred form for salt–monomer polymerization protocols.

FBDD Library Design

With an Fsp³ of 1.0, TPSA of 52 Ų, and MW of 199 Da (salt) / 126 Da (free base), the 2,6-diamine satisfies the Rule of Three criteria for fragment libraries (MW < 300, ClogP < 3, HBD ≤ 3, HBA ≤ 6) [4]. Its rigid, non-planar shape explores 3D chemical space underexploited by flat aromatic fragments, increasing the diversity of fragment screening collections. The dihydrochloride salt ensures aqueous solubility for biochemical screening at mM concentrations.

Application
Selection Property
Validation Focus
Bioisostere Replacement of Aromatic Rings
Non-coplanar exit-vector geometry
Target-binding conformation and IP novelty
C2-Symmetric Chiral Ligand Synthesis
Absolute conformational rigidity
Enantiomeric excess in asymmetric transformations
Constrained Polymer Monomer
Spiro junction and salt-form compatibility
Thermal stability and polymer backbone kink
FBDD Library Design
Fsp³ = 1.0, TPSA, and MW in Rule of Three space
3D fragment diversity and aqueous solubility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
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